molecular formula C18H14ClN3O2S B2479559 (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline CAS No. 328106-81-6

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline

Cat. No.: B2479559
CAS No.: 328106-81-6
M. Wt: 371.84
InChI Key: NGWWHSQPOWINBO-ZZEZOPTASA-N
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Description

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline is a thiazole-derived compound characterized by a central thiazole ring substituted with a 3-allyl group, a 4-(4-chlorophenyl) moiety, and a 3-nitroaniline group. The Z-configuration indicates the spatial arrangement of substituents around the thiazole ring’s imine bond. The nitroaniline group introduces strong electron-withdrawing properties, while the 4-chlorophenyl substituent enhances lipophilicity.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(3-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-2-10-21-17(13-6-8-14(19)9-7-13)12-25-18(21)20-15-4-3-5-16(11-15)22(23)24/h2-9,11-12H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWWHSQPOWINBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline typically involves the condensation of 3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-one with 3-nitroaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Reduction: Formation of (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-aminoaniline.

    Oxidation: Formation of corresponding oxides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and thiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The compound’s structural analogs (Table 1) exhibit variations in substituents, which influence electronic, steric, and physicochemical properties:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Compound Name Substituents on Thiazole Ring Key Functional Groups Melting Point (°C) Molecular Weight (g/mol) Reference
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline 3-allyl, 4-(4-chlorophenyl) Nitroaniline, Chlorophenyl Not reported Not reported -
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 3-(3-Methylphenyl), 5-(dimethylamino-acryloyl) Benzamide, Acryloyl 200 392.48
(Z)-N-(4-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiazol-2(3H)-ylidene)aniline 3-(furan-2-ylmethyl), 4-(4-chlorophenyl) Furan, Chlorophenyl Not reported Not reported
N-(3-benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline (37) 3-benzyl, 5-(4-nitrophenyl) Nitrophenyl, Benzyl Not reported Not reported
Key Observations:

Electron-Withdrawing Groups: The main compound’s 3-nitroaniline group is a stronger electron-withdrawing substituent compared to the 4-nitrophenyl group in compound 37 . This difference may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.

Aromatic and Heterocyclic Substituents: The furan-2-ylmethyl group in the compound replaces the allyl group in the main compound. The benzyl group in compound 37 provides greater steric bulk than the allyl group, which might hinder rotational freedom or binding to sterically sensitive targets.

Chlorophenyl vs. Methylphenyl :

  • The 4-chlorophenyl group in the main compound and ’s analog increases lipophilicity compared to the 3-methylphenyl substituent in 4g . This could enhance membrane permeability in biological systems.

Biological Activity

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline is a compound of interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₁₆ClN₃OS
  • Molecular Weight : 369.9 g/mol
  • CAS Number : 682791-24-8

The structure features a thiazole ring, an allyl group, and a nitroaniline moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxicity of thiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, it was found that certain derivatives induced cell cycle arrest and apoptosis. The following table summarizes the IC₅₀ values for selected compounds:

CompoundCell LineIC₅₀ (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

These findings suggest that this compound may have similar mechanisms of action, warranting further investigation.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that thiazole derivatives can inhibit the growth of various bacterial strains.

Antibacterial Screening Results

A comparative analysis of the antibacterial activity of related thiazole compounds showed varying degrees of effectiveness against several pathogens:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

These results highlight the potential of this compound as a candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Increased expression of pro-apoptotic proteins such as Bax, leading to cell death in cancer cells.
  • Cell Cycle Arrest : Inhibition of cell proliferation by blocking progression through the cell cycle.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function, leading to cell lysis.

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